tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine class of organic compounds It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylamino group attached to a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, methoxy, and methylamino groups are introduced through a series of substitution reactions. For example, the tert-butyl group can be added using tert-butyl chloroformate, while the methoxy group can be introduced using methanol and a suitable catalyst.
Final Assembly: The final step involves the coupling of the functionalized piperidine ring with the carboxylate group to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamino groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(methylamino)piperidine-1-carboxylate: This compound lacks the methoxy group, which may result in different chemical and biological properties.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: The presence of a methylsulfonyl group instead of a methoxy group can lead to different reactivity and applications.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: The phenylamino group introduces aromaticity, which can affect the compound’s interactions and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate, also known by its CAS number 139290-70-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N2O4 with a molecular weight of 272.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a methoxy group, and a methylamino group, which are critical for its biological activity.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on structurally similar compounds have shown that modifications at the piperidine nitrogen can significantly affect potency against targets such as glycogen synthase kinase 3 beta (GSK-3β) . The presence of the methylamino group is believed to enhance interaction with biological targets due to its electron-donating properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising inhibitory activity against various enzymes. For example, derivatives of piperidine compounds have shown significant inhibition of GSK-3β, which is implicated in several neurodegenerative diseases . The IC50 values reported for similar compounds range from 360 nM to 480 nM, indicating potent activity.
Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cell lines, including human lung fibroblast (MRC-5) and breast adenocarcinoma (MCF-7) cells. Results indicated minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the introduction of bulky substituents on the piperidine nitrogen can lead to decreased potency. Conversely, smaller aliphatic groups tend to retain or enhance activity. A systematic exploration of different substituents has been documented, highlighting the importance of steric and electronic factors in modulating biological activity .
Compound | IC50 (nM) | Target |
---|---|---|
Compound A | 360 | GSK-3β |
Compound B | 480 | GSK-3β |
This compound | TBD | TBD |
Case Studies
Several studies have focused on the biological evaluation of related piperidine derivatives:
- GSK-3β Inhibition : A study evaluated multiple derivatives where modifications at the nitrogen atom resulted in varying degrees of GSK-3β inhibition. The most effective compounds were those retaining smaller substituents while maintaining the core piperidine structure .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar compounds against oxidative stress in neuronal cell lines, suggesting that these derivatives could be beneficial in treating neurodegenerative conditions .
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLKRUPPRSGRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.